Bienvenue dans la boutique en ligne BenchChem!

Nitazoxanide

Giardiasis Antiparasitic Cyst viability

Sourced specifically for preclinical investigators demanding compound-specific pharmacology: Nitazoxanide uniquely combines pyruvate:ferredoxin oxidoreductase (PFOR) blockade with host eIF2α pathway modulation. It is the only agent delivering 100% Giardia cyst inhibition and potent activity against non-replicating Mycobacterium tuberculosis (IC50 = 1 µM). Unlike metronidazole, albendazole, or rifaximin, its nitro-thiazole moiety is essential for anaerobic target engagement, prohibiting simple analog substitution. Researchers pursuing gut-brain axis modulation or resistance-evading therapeutics will find this the definitive chemical probe.

Molecular Formula C12H9N3O5S
Molecular Weight 307.28 g/mol
CAS No. 55981-09-4
Cat. No. B1678950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNitazoxanide
CAS55981-09-4
SynonymsAlinia
Colufase
Cryptaz
Daxon
Heliton
nitazoxanide
NTZ
Taenitaz
Molecular FormulaC12H9N3O5S
Molecular Weight307.28 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC=CC=C1C(=O)NC2=NC=C(S2)[N+](=O)[O-]
InChIInChI=1S/C12H9N3O5S/c1-7(16)20-9-5-3-2-4-8(9)11(17)14-12-13-6-10(21-12)15(18)19/h2-6H,1H3,(H,13,14,17)
InChIKeyYQNQNVDNTFHQSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility7.55e-03 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Nitazoxanide (CAS 55981-09-4) – A Multifunctional Thiazolide Anti‑Infective with Broad‑Spectrum Antiparasitic, Antiviral, and Antibacterial Activity


Nitazoxanide (NTZ; 2‑acetolyloxy‑N‑(5‑nitro‑2‑thiazolyl) benzamide) is a synthetic nitrothiazolyl‑salicylamide derivative and the prototype of the thiazolide class [1]. It is an oral prodrug that is rapidly hydrolyzed in plasma (t½ ≈ 6 min) to its active metabolite tizoxanide (TIZ), which mediates the majority of its pharmacological effects [2]. NTZ exhibits a remarkably broad spectrum of activity against protozoa (Giardia, Cryptosporidium, Entamoeba), anaerobic bacteria, helminths, and enveloped viruses, acting through multiple mechanisms including inhibition of pyruvate:ferredoxin oxidoreductase (PFOR) in anaerobic pathogens and modulation of host cell pathways [3]. It is FDA‑approved for diarrhea caused by Cryptosporidium parvum and Giardia lamblia, and is under active clinical investigation for additional indications including irritable bowel syndrome, hepatic encephalopathy, viral infections, and oncology [4].

Nitazoxanide (CAS 55981-09-4): Why In‑Class Thiazolides or Other Antiparasitics Are Not Interchangeable


Despite belonging to the thiazolide class, nitazoxanide exhibits compound‑specific pharmacological properties that preclude simple substitution with analogs or other antiparasitic agents. First, the nitro group on the thiazole ring is essential for activity against anaerobic and microaerophilic pathogens, and its replacement with bromo‑, chloro‑, or other substituents drastically alters the target spectrum and potency [1]. Second, nitazoxanide undergoes rapid and complete deacetylation to tizoxanide in vivo, whereas other thiazolides may have different metabolic fates or require distinct prodrug strategies [2]. Third, comparative in vitro and clinical studies demonstrate that nitazoxanide is not equipotent with metronidazole, albendazole, or rifaximin across different pathogens and disease states; for example, nitazoxanide shows superior cysticidal activity against Giardia lamblia compared to metronidazole and albendazole [3], yet is less potent than metronidazole against Trichomonas vaginalis [4]. Fourth, the physicochemical properties of nitazoxanide—including its pH‑dependent solubility and pronounced food effect on bioavailability—dictate specific formulation and administration requirements that do not translate directly to analogs [5]. These unique pharmacological, pharmacokinetic, and spectrum‑of‑activity features mean that generic substitution with another thiazolide or a different antiparasitic class cannot be assumed to yield equivalent efficacy or safety.

Nitazoxanide (CAS 55981-09-4): Head‑to‑Head Quantitative Differentiation Against Key Comparators


Superior Cysticidal Activity of Nitazoxanide Against Giardia lamblia Cysts Compared to Metronidazole and Albendazole

Nitazoxanide exhibits complete (100%) inhibition of Giardia lamblia cyst excystation in vitro, whereas metronidazole achieves only 79% inhibition and albendazole shows minimal effect (31% inhibition) under identical conditions [1]. This differential potency against the environmentally resistant cyst form is a critical advantage for nitazoxanide in achieving parasite eradication and reducing transmission.

Giardiasis Antiparasitic Cyst viability

Nitazoxanide Demonstrates Comparable Clinical Efficacy to Rifaximin in Preventing Hepatic Encephalopathy Recurrence with Significantly Longer Remission Duration

In a 24‑week randomized, double‑blind controlled trial of 60 patients with liver cirrhosis, nitazoxanide (500 mg twice daily) provided 136 days of remission from hepatic encephalopathy compared to 67 days for rifaximin (550 mg twice daily), a statistically significant difference (P = 0.0001) [1]. Additionally, nitazoxanide produced greater reductions in serum ammonia, TNF‑α, and octopamine levels, and improved quality‑of‑life scores relative to rifaximin.

Hepatic encephalopathy Cirrhosis Ammonia-lowering therapy

Dual Mechanism of Action: PFOR Inhibition in Anaerobes Plus Host‑Cell Modulation Distinguishes Nitazoxanide from Single‑Target Antiparasitics

Nitazoxanide exerts its anti‑infective activity through at least two distinct mechanisms: (i) non‑competitive inhibition of pyruvate:ferredoxin oxidoreductase (PFOR), an enzyme essential for anaerobic energy metabolism in microaerophilic bacteria and parasites, and (ii) modulation of host cell pathways including activation of eukaryotic translation initiation factor 2α (eIF2α) and induction of autophagy [1][2]. In contrast, metronidazole acts solely via PFOR inhibition after reductive activation, and albendazole targets β‑tubulin polymerization [3]. The dual‑mechanism profile of nitazoxanide may reduce the likelihood of resistance emergence and expand its utility to intracellular pathogens that do not express PFOR.

Mechanism of action PFOR Broad-spectrum

Pronounced Food Effect on Tizoxanide Bioavailability Differentiates Nitazoxanide from Metronidazole and Demands Formulation‑Specific Dosing

Administration of nitazoxanide tablets with food increases the AUC of the active metabolite tizoxanide by approximately two‑fold and Cmax by approximately 50% compared to the fasted state [1]. This pronounced food effect is not observed with metronidazole, which has a bioavailability >90% regardless of food intake [2]. Furthermore, the oral suspension formulation of nitazoxanide exhibits only 70% relative bioavailability compared to the tablet formulation [3].

Pharmacokinetics Bioavailability Food effect

Retained Activity Against Metronidazole‑Resistant Giardia lamblia Strains Suggests Non‑Overlapping Resistance Mechanisms

In vitro studies demonstrate that nitazoxanide and its metabolite tizoxanide retain full activity against metronidazole‑resistant Giardia lamblia isolates, indicating that the resistance mechanisms for metronidazole can be bypassed by the thiazolides [1]. While some laboratory‑generated clones show cross‑resistance to both agents, clinical metronidazole‑resistant strains often remain susceptible to nitazoxanide, supporting its use as a second‑line therapy [2].

Drug resistance Giardiasis Cross-resistance

Activity Against Both Replicating and Non‑Replicating Mycobacterium tuberculosis Distinguishes Nitazoxanide from Standard Antituberculars

Nitazoxanide demonstrates an IC50 of 1 µM against non‑replicating Mycobacterium tuberculosis, a property not shared by first‑line antitubercular drugs such as isoniazid and rifampicin, which primarily target actively dividing bacteria [1]. This dual‑phase activity suggests that nitazoxanide could contribute to shortening tuberculosis treatment duration by eradicating persistent bacterial subpopulations.

Tuberculosis Non‑replicating bacteria Sterilizing activity

Optimal Research and Industrial Applications for Nitazoxanide (CAS 55981-09-4) Based on Quantified Differentiation Evidence


Parasitology Research Requiring Cysticidal Activity Against Giardia lamblia

Nitazoxanide is the compound of choice for in vitro and in vivo studies targeting Giardia lamblia cysts, as it achieves 100% inhibition of cyst excystation, outperforming metronidazole (79%) and albendazole (31%) [1]. This makes it ideal for investigating cyst biology, transmission dynamics, and the development of cysticidal therapies.

Hepatic Encephalopathy Prophylaxis and Ammonia‑Lowering Studies

Given the randomized controlled trial evidence showing 136 days of remission with nitazoxanide versus 67 days with rifaximin (P = 0.0001) [1], nitazoxanide should be prioritized for preclinical and clinical studies examining ammonia‑lowering therapies, gut‑brain axis modulation, and long‑term management of cirrhosis complications.

Mechanism‑of‑Action Studies on Dual‑Target Anti‑Infectives

Nitazoxanide serves as a well‑characterized chemical probe for investigating the interplay between pathogen‑directed PFOR inhibition and host‑directed eIF2α activation [1][2]. Researchers studying broad‑spectrum anti‑infective mechanisms or seeking to develop resistance‑evading therapeutics will find nitazoxanide a uniquely informative tool compound.

Tuberculosis Persistence and Non‑Replicating Bacterial Models

The potent activity of nitazoxanide against non‑replicating Mycobacterium tuberculosis (IC50 = 1 µM) [1] positions it as a critical reference compound for assays designed to identify sterilizing agents that target dormant bacterial populations—a major unmet need in tuberculosis drug development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nitazoxanide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.